molecular formula C11H24N2O2 B1525400 tert-butyl N-(2-amino-2,3-dimethylbutyl)carbamate CAS No. 1306605-62-8

tert-butyl N-(2-amino-2,3-dimethylbutyl)carbamate

Cat. No. B1525400
M. Wt: 216.32 g/mol
InChI Key: MXRCYWDIHPLOMW-UHFFFAOYSA-N
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Description

“tert-butyl N-(2-amino-2,3-dimethylbutyl)carbamate” is a chemical compound with the molecular formula C11H24N2O2 . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds often involves the use of tert-butyl carbamates (Boc) as a protecting group for amines . The Boc group can be added to the amine under mild conditions and later removed without affecting other functional groups .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-(2-amino-2,3-dimethylbutyl)carbamate” consists of 11 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Scientific Research Applications

Synthetic Chemistry Applications

  • Intermediate for Biologically Active Compounds : The compound has been utilized as an important intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291). A study highlighted a rapid synthetic method for creating such intermediates, showcasing an optimized synthesis process with a total yield of 81% (Zhao et al., 2017).
  • Metalation and Alkylation Studies : Research on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes has revealed their capacity for undergoing metalation between nitrogen and silicon, followed by efficient reactions with various electrophiles. This application is significant for the preparation of α-functionalized α-amino silanes (Sieburth et al., 1996).
  • Chemoselective Transformation of Amino Protecting Groups : The N-tert-butyldimethylsilyloxycarbonyl group, a type of silyl carbamate, has been synthesized and utilized for chemoselective transformations. This approach enables high-yield reactions with various electrophiles under mild conditions (Sakaitani & Ohfune, 1990).

Material Science and Catalysis

  • Atmospheric CO2 Fixation : Tert-butyl carbamates have been explored in cyclizative atmospheric CO2 fixation processes. One study demonstrated the use of tert-butyl hypoiodite (t-BuOI) for efficiently leading to cyclic carbamates bearing a iodomethyl group under mild conditions, highlighting an innovative approach to CO2 utilization (Takeda et al., 2012).

Pharmaceutical Research

  • Synthesis of Stereoselective Compounds : An efficient stereoselective synthesis method for preparing six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate was developed. This process is vital for the synthesis of factor Xa inhibitors, demonstrating the compound's utility in creating highly specific pharmaceutical intermediates (Wang et al., 2017).

properties

IUPAC Name

tert-butyl N-(2-amino-2,3-dimethylbutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-8(2)11(6,12)7-13-9(14)15-10(3,4)5/h8H,7,12H2,1-6H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRCYWDIHPLOMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-amino-2,3-dimethylbutyl)carbamate

CAS RN

1306605-62-8
Record name tert-butyl N-(2-amino-2,3-dimethylbutyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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